[4-(Morpholin-4-ylsulfonyl)phenyl][2-(pyridin-3-yl)piperidin-1-yl]methanone
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Overview
Description
[4-(MORPHOLINOSULFONYL)PHENYL][2-(3-PYRIDYL)PIPERIDINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a piperidino group with a pyridyl substitution. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(MORPHOLINOSULFONYL)PHENYL][2-(3-PYRIDYL)PIPERIDINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholinosulfonyl phenyl intermediate, which is then coupled with the piperidino pyridyl moiety. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[4-(MORPHOLINOSULFONYL)PHENYL][2-(3-PYRIDYL)PIPERIDINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the morpholinosulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(MORPHOLINOSULFONYL)PHENYL][2-(3-PYRIDYL)PIPERIDINO]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of [4-(MORPHOLINOSULFONYL)PHENYL][2-(3-PYRIDYL)PIPERIDINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic functions, alteration of cellular processes, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- [4-(MORPHOLINOSULFONYL)PHENYL][2-(2-PYRIDYL)PIPERIDINO]METHANONE
- [4-(MORPHOLINOSULFONYL)PHENYL][2-(4-PYRIDYL)PIPERIDINO]METHANONE
- [4-(MORPHOLINOSULFONYL)PHENYL][2-(3-PYRIDYL)PIPERIDINO]ETHANONE
Uniqueness
The uniqueness of [4-(MORPHOLINOSULFONYL)PHENYL][2-(3-PYRIDYL)PIPERIDINO]METHANONE lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H25N3O4S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-(2-pyridin-3-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C21H25N3O4S/c25-21(24-11-2-1-5-20(24)18-4-3-10-22-16-18)17-6-8-19(9-7-17)29(26,27)23-12-14-28-15-13-23/h3-4,6-10,16,20H,1-2,5,11-15H2 |
InChI Key |
ISXZKHLOIVJBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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